

detailed synthesis protocol for 2-Chloro-4-methoxyaniline

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Compound of Interest

Compound Name: 2-Chloro-4-methoxyaniline

Cat. No.: B183069

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An Application Note for the Synthesis of 2-Chloro-4-methoxyaniline

Title: Detailed Synthesis Protocols for **2-Chloro-4-methoxyaniline**: A Guide for Chemical Researchers and Drug Development Professionals

Abstract: **2-Chloro-4-methoxyaniline** is a valuable substituted aniline intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its specific substitution pattern makes it a crucial building block for introducing a chloro- and methoxy-functionalized phenyl ring into more complex molecular architectures. This application note provides two robust and well-documented protocols for the laboratory-scale synthesis of **2-Chloro-4-methoxyaniline** (CAS No: 29242-84-0, Molecular Formula: C₇H₈CINO, Molecular Weight: 157.60 g/mol).[1][2][3][4] The protocols described herein are designed for reproducibility and scalability, focusing on the underlying chemical principles, safety considerations, and detailed procedural steps. We present methods for both direct electrophilic chlorination of a commercially available precursor and the reduction of a nitroaromatic intermediate, offering flexibility based on starting material availability and desired purity profile.

Introduction and Significance

Substituted anilines are a cornerstone of modern synthetic chemistry. The title compound, **2-Chloro-4-methoxyaniline**, features a unique electronic and steric profile due to its ortho-chloro and para-methoxy substituents relative to the amino group. This arrangement is instrumental in directing subsequent chemical transformations and modulating the biological activity of

derivative compounds. The protocols detailed in this guide are based on fundamental organic reactions, selected for their reliability and efficiency in a research setting.

Critical Safety Precautions

Working with chlorinated and aromatic amine compounds requires strict adherence to safety protocols. Users must consult the full Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

- Hazard Overview: **2-Chloro-4-methoxyaniline** and its precursors may be harmful if swallowed, inhaled, or absorbed through the skin.[\[5\]](#)[\[6\]](#)[\[7\]](#) They can cause skin and serious eye irritation.[\[6\]](#)[\[7\]](#) Some related compounds are suspected of causing cancer and may cause an allergic skin reaction.
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or a face shield (European Standard EN166) are mandatory.[\[5\]](#)[\[6\]](#)
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Remove gloves carefully to avoid skin contact.[\[5\]](#)[\[6\]](#)
 - Body Protection: A lab coat and long-sleeved clothing are required to prevent skin exposure.[\[5\]](#)[\[7\]](#)
- Engineering Controls: All operations should be performed inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[\[5\]](#)
- Emergency Procedures:
 - Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[\[5\]](#)[\[6\]](#)
 - Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[\[5\]](#)[\[6\]](#)
 - Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[\[6\]](#)[\[7\]](#)

- Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[5][7]
- Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to local, state, and federal regulations.[5]

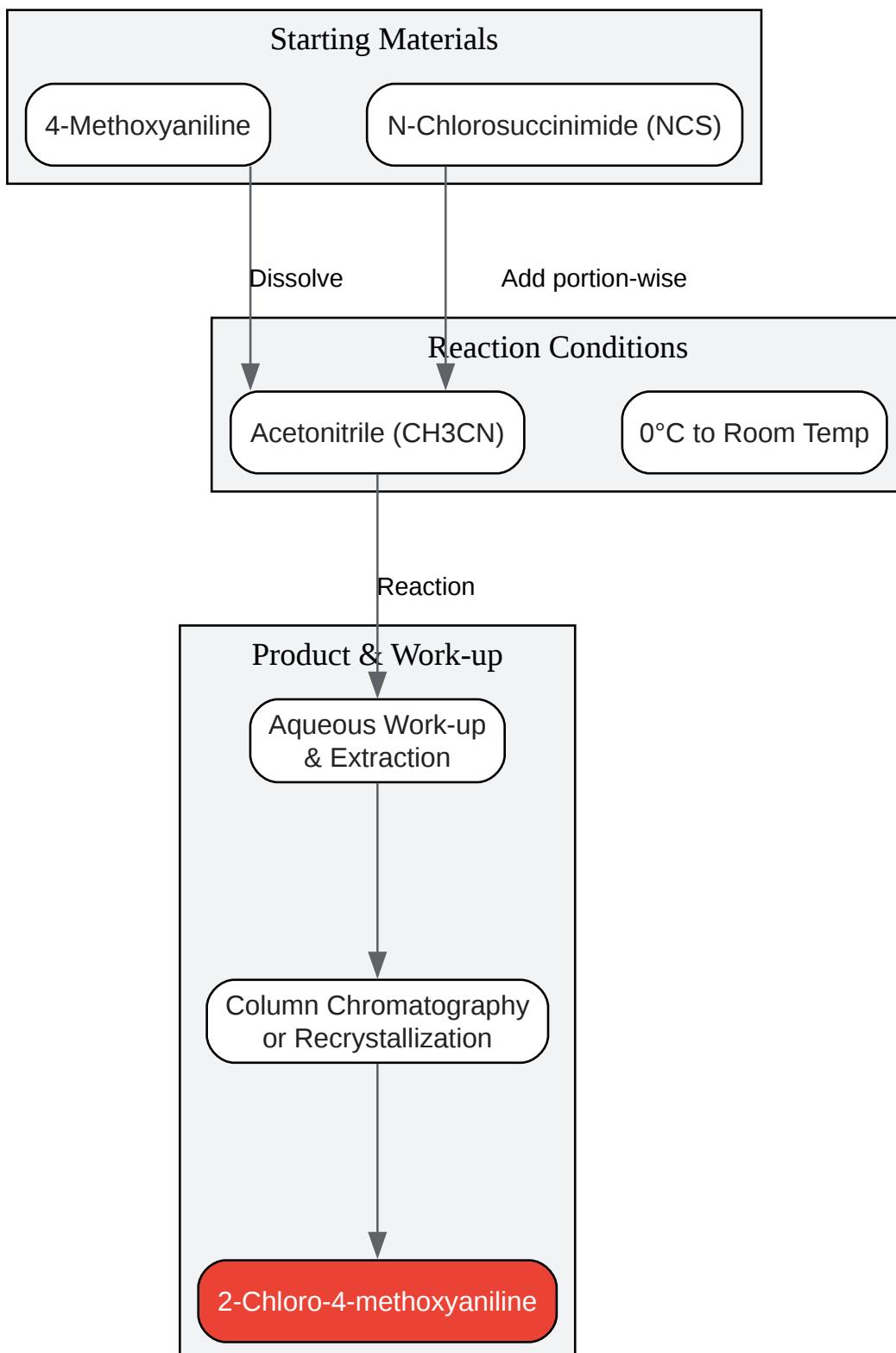
Synthesis Protocol A: Electrophilic Chlorination of 4-Methoxyaniline

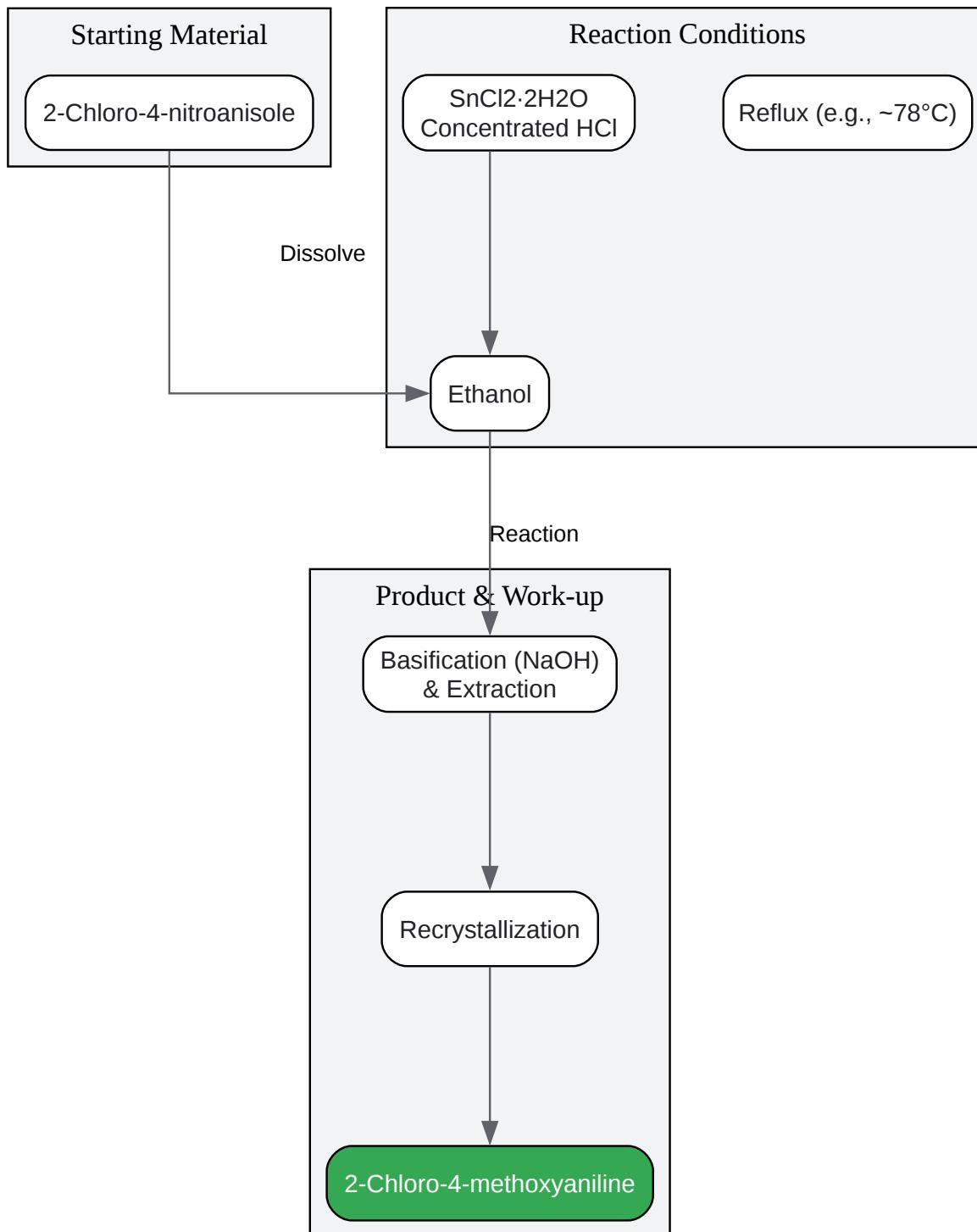
This method utilizes the high activation of the aromatic ring by the amino and methoxy groups to achieve selective chlorination using N-Chlorosuccinimide (NCS), a mild and easy-to-handle chlorinating agent.[8][9] The reaction is typically performed in a polar aprotic solvent.

Mechanism of Action

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups strongly activate the benzene ring, directing incoming electrophiles to the ortho and para positions. As the para position is blocked by the methoxy group, and the amino group is a more potent activator, chlorination occurs selectively at one of the ortho positions relative to the amine. N-Chlorosuccinimide serves as the source of the electrophilic chlorine (Cl⁺).

Visual Workflow: Electrophilic Chlorination



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